molecular formula C28H31NO4 B13866449 Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate

Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate

Cat. No.: B13866449
M. Wt: 445.5 g/mol
InChI Key: BRIHJICXEPRFNC-UHFFFAOYSA-N
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Description

Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate is an organic compound with a complex structure that includes a benzoyl group, a heptanoate ester, and a hydroxy(diphenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate typically involves a multi-step process. One common method starts with the preparation of the benzoyl chloride derivative, which is then reacted with an amine to form the benzamide intermediate. This intermediate undergoes further reactions, including esterification and hydrolysis, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the benzoyl group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce primary or secondary alcohols.

Scientific Research Applications

Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxy(diphenyl)methyl moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-[[4-[hydroxy(phenyl)methyl]benzoyl]amino]heptanoate
  • Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]hexanoate
  • Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]octanoate

Uniqueness

Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate

InChI

InChI=1S/C28H31NO4/c1-33-26(30)16-10-2-3-11-21-29-27(31)22-17-19-25(20-18-22)28(32,23-12-6-4-7-13-23)24-14-8-5-9-15-24/h4-9,12-15,17-20,32H,2-3,10-11,16,21H2,1H3,(H,29,31)

InChI Key

BRIHJICXEPRFNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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